molecular formula C141H203N41O38 B593306 Neuromedin U-25 (human) CAS No. 312306-89-1

Neuromedin U-25 (human)

Cat. No.: B593306
CAS No.: 312306-89-1
M. Wt: 3080.424
InChI Key: VXJPSOQJNUZHDN-YJFQKBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuromedin U-25 (human) is an endogenous 25-amino acid neuropeptide, conserved across species and characterized by a C-terminal amidation that is essential for its biological activity . It signals through two class A G protein-coupled receptors, neuromedin U receptor 1 (NMUR1) and NMUR2, with high affinity . These receptors have distinct tissue distributions; NMUR1 is predominantly expressed in peripheral tissues, while NMUR2 is primarily found in the central nervous system, enabling diverse physiological functions . The receptor activation primarily couples to Gαq/11 proteins, leading to phospholipase C activation and calcium mobilization, with evidence for additional coupling to Gαi proteins . Recent cryo-electron microscopy structures have elucidated the detailed binding mode of Neuromedin U-25, revealing how its conserved C-terminal heptapeptide engages the orthosteric binding pocket of NMUR1 and NMUR2, providing a molecular basis for future drug design . This peptide is a key regulator of energy homeostasis. Central administration of Neuromedin U-25 suppresses food intake and reduces weight gain, primarily through its action on NMUR2 in the hypothalamus, making the NMU system a promising target for anti-obesity drug development . Beyond metabolism, Neuromedin U-25 is a potent pro-inflammatory mediator. It is expressed by both neuronal and non-neuronal cells, including immune cells, and can promote type 2 immunity . Its receptor, NMUR1, is highly expressed on human type 2 immune cells, including Th2 cells, Tc2 cells, group 2 innate lymphoid cells (ILC2s), and eosinophils . Acting on these cells, Neuromedin U-25 can induce cytokine production (e.g., IL-4, IL-5, IL-13), trigger cell migration, and synergize with other inflammatory mediators like prostaglandin D2, positioning it as a significant player in allergic inflammation and asthma pathogenesis . Furthermore, emerging human genetic and epigenetic studies link variations in the NMU gene to cardio-metabolic risk factors such as insulin resistance, HDL-cholesterol levels, and blood pressure, suggesting a broader role in cardiovascular physiology .

Properties

CAS No.

312306-89-1

Molecular Formula

C141H203N41O38

Molecular Weight

3080.424

InChI

InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1

InChI Key

VXJPSOQJNUZHDN-YJFQKBDPSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N

Synonyms

NMU-25

Origin of Product

United States

Preparation Methods

Resin Selection and Coupling Conditions

Rink Amide AM resin is preferred for its compatibility with amide bond formation at the C-terminus. Coupling reactions employ TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF), with a typical coupling time of 45–60 minutes per residue. The sequence assembly follows the human NMU-25 structure:

H-Phe-Arg-Val-Asp-Glu-Glu-Phe-Gln-Ser-Pro-Phe-Ala-Ser-Gln-Ser-Arg-Gly-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ .

Side-Chain Deprotection and Cleavage

After sequential residue addition, the peptide-resin undergoes deprotection using a mixture of trifluoroacetic acid (TFA), triethylsilane (TES), and water (95:2.5:2.5 v/v/v) for 2–3 hours. This step removes acid-labile protecting groups (e.g., tBu for aspartic acid and serine) while preserving the peptide backbone.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude NMU-25 is purified via preparative reverse-phase HPLC using a water-acetonitrile gradient (0.1% TFA). Critical parameters include:

Column TypeGradient ProfilePurity AchievedSource
C18 (300 Å, 15 μm)20%–50% acetonitrile/30 min>95%
C4 (100 Å, 10 μm)15%–45% acetonitrile/45 min>98%

Post-purification, lyophilization yields NMU-25 as a stable white powder.

Structural Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular weight (theoretical: 3,093.4 Da; observed: 3,093.2 ± 0.3 Da). Analytical HPLC with UV detection at 214 nm validates homogeneity, while circular dichroism (CD) spectroscopy verifies secondary structure formation in aqueous solutions.

Receptor-Binding Optimization and Analog Development

To enhance NMU-25’s selectivity for its receptors (NMUR1 and NMUR2), researchers have developed analogs with modified residues:

Key Modifications and Pharmacological Effects

Residue PositionModificationNMUR1 IC₅₀ (nM)NMUR2 IC₅₀ (nM)Selectivity Ratio (NMUR1/NMUR2)Source
Phe⁴2′,6′-Dimethyltyrosine0.542,8705,313
Pro⁶N-substituted glycine12.30.890.07

These analogs demonstrate improved proteolytic resistance, with 7-OH-Tic (7-hydroxy-tetrahydroisoquinoline-3-carboxylic acid) at position 4 extending half-life in serum by >4-fold.

Industrial-Scale Production and Quality Control

Commercial suppliers like Bachem and Abcepta synthesize NMU-25 under GMP-like conditions, with stringent quality controls:

  • Endotoxin Levels : <0.1 EU/mg.

  • Storage : Lyophilized at -20°C in argon-sealed vials.

  • Bioactivity Validation : EC₅₀ = 1.8–2.7 nM in NMUR1/2 binding assays .

Chemical Reactions Analysis

Neuromedin U-25 undergoes various chemical reactions, including:

Scientific Research Applications

Cardiovascular Applications

Vasoconstriction and Blood Pressure Regulation

Neuromedin U-25 has been identified as a potent vasoconstrictor, influencing vascular reactivity in humans. Research indicates that NMU-25 binds to G-protein-coupled receptors NMU1 and NMU2, predominantly expressed in cardiovascular tissues such as the left ventricle and coronary artery. Studies have demonstrated that NMU-25 elicits significant hypertensive effects in animal models and exhibits similar potential in human vascular beds, suggesting its role in regulating blood pressure and vascular tone .

Data Table: NMU-25 Effects on Human Vascular Tissues

Tissue TypeNMU-25 EffectReference
Coronary ArteryVasoconstriction
Saphenous VeinVasoconstriction
Mammary ArteryVasoconstriction
Left VentricleIncreased mRNA levels

Role in Obesity and Metabolic Disorders

Neuromedin U-25 is implicated in energy homeostasis and appetite regulation. Variants of NMU have been associated with obesity, particularly the Arg165Trp variant, which is linked to childhood-onset obesity due to its functional inactivity. This suggests that NMU signaling pathways could be targeted for therapeutic interventions in obesity management .

Case Study: NMU Variants and Obesity

A study involving genetic analysis of individuals with childhood obesity revealed that the Arg165Trp variant of NMU-25 was prevalent among subjects, indicating a potential genetic predisposition influenced by neuropeptide signaling .

Oncogenic Features in Cancer

Recent research has highlighted the oncogenic role of Neuromedin U-25 in various cancers, particularly breast cancer. Elevated levels of NMU expression have been observed in cancerous tissues compared to healthy counterparts. NMU has been shown to promote cell motility and invasiveness, making it a candidate for targeted therapies aimed at reducing metastatic spread .

Data Table: NMU Expression in Cancer Types

Cancer TypeNMU Expression LevelImpact on Cancer ProgressionReference
Breast CancerUpregulatedPromotes invasiveness
Bladder CancerUpregulatedEnhances metastasis
Acute Myeloid LeukaemiaIncreased proliferationLinked to cell viability

Implications for Therapeutic Development

Given its diverse roles, Neuromedin U-25 presents multiple avenues for therapeutic exploration:

  • Cardiovascular Diseases: Targeting NMU pathways could lead to novel treatments for hypertension and related cardiovascular disorders.
  • Obesity Management: Interventions aimed at modulating NMU signaling may provide strategies for weight management.
  • Cancer Therapy: As an oncogenic factor, NMU could serve as a biomarker for cancer progression and a target for therapeutic strategies to inhibit tumor growth.

Comparison with Similar Compounds

Neuromedin U-25 vs. Neuromedin S (NMS)

Structural Similarities and Differences :

  • NMU-25: 25-amino-acid peptide with a conserved C-terminal sequence .
  • NMS: 36-amino-acid peptide sharing the C-terminal pentapeptide with NMU-25 but differing in N-terminal extensions .

Functional Comparisons :

Parameter NMU-25 NMS Reference
Vasoconstrictor Potency pD₂ = 8.0–8.6 (coronary artery) pD₂ = 7.7 (saphenous vein)
Maximum Contraction Emax = 38% KCl (saphenous vein) Emax = 18% KCl (saphenous vein)
Receptor Affinity Binds NMU1/NMU2 equally Prefers NMU2 in CNS
Tissue Distribution Dominant in vasculature Co-localized with NMU-25 in heart

NMS exhibits weaker vasoconstrictor efficacy compared to NMU-25, likely due to structural differences affecting receptor coupling .

Neuromedin U-25 vs. Neuromedin U-8

Structural Context :

  • NMU-8: An 8-amino-acid fragment corresponding to the C-terminal sequence of NMU-25, first identified in pigs .

Functional Divergence :

  • Vasoconstriction : Porcine NMU-25 is more potent than NMU-8 in splanchnic circulation, but NMU-8 lacks vasoactivity in human vessels .
  • Smooth Muscle Effects : NMU-8 contracts human urinary bladder and ileum, whereas NMU-25 primarily targets vasculature .

Neuromedin U-25 vs. Arg165Trp Variant

Genetic and Functional Insights :

  • Arg165Trp Variant : A single nucleotide polymorphism (SNP) in the NMU gene linked to childhood obesity .
  • Metabolic Impact : Loss-of-function in this variant correlates with impaired insulin suppression and obesity, highlighting NMU-25’s role in energy regulation .

Cross-Species Comparisons

Species Peptide Form Key Features Reference
Human NMU-25 Full-length, no cleavage to NMU-8
Porcine NMU-25 and NMU-8 NMU-25 processed to NMU-8; both bioactive
Rat NMU-23 Shorter N-terminal, distinct HPLC elution
Guinea Pig Two NMU forms Molecular heterogeneity in CNS and gut

Human NMU-25 exhibits greater hydrophobicity on HPLC compared to porcine NMU-25, reflecting evolutionary divergence .

Mechanistic Insights and Therapeutic Implications

  • Vasoconstriction Pathway : NMU-25 activates NMU1 on vascular smooth muscle cells, triggering Ca²⁺-independent contraction via Rho kinase (ROCK), unlike angiotensin II .
  • Disease Relevance : NMU-25 precursor mRNA is upregulated in failing human hearts (e.g., dilated cardiomyopathy), suggesting compensatory vasoregulatory roles .
  • Therapeutic Targets : NMU1 antagonists may mitigate hypertension, while NMU2 agonists could treat obesity .

Biological Activity

Neuromedin U-25 (hNmU-25) is a neuropeptide that plays a significant role in various biological processes, particularly in immune response and inflammation. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of Neuromedin U-25

Neuromedin U (NmU) is a highly conserved neuropeptide found in various species, including humans. The human form, hNmU-25, consists of 25 amino acids and is involved in multiple physiological functions, including smooth muscle contraction, metabolic regulation, and immune responses . The peptide primarily exerts its effects through two G protein-coupled receptors: NMUR1 and NMUR2 .

Biological Functions

1. Immune Modulation
Recent studies have highlighted the role of hNmU-25 in promoting type 2 immune responses. It has been shown to:

  • Induce cytokine production (e.g., IL-5 and IL-13) in type 2 lymphocytes.
  • Enhance eosinophil migration and activation during inflammatory responses .

2. Inflammatory Responses
hNmU-25 acts as a pro-inflammatory mediator, contributing to conditions such as asthma and allergic reactions. It promotes the expression of activation markers on immune cells and enhances the type 2 immune response to other stimuli, such as prostaglandin D2 .

3. Smooth Muscle Contraction
Originally identified for its ability to stimulate uterine contractions, hNmU-25 also influences gastrointestinal motility and other smooth muscle activities .

Expression Patterns

hNmU-25 is expressed in various tissues, with notably higher concentrations found in the airways compared to blood. Its receptors (NMUR1) are predominantly expressed in type 2 immune cells like Th2 cells and eosinophils .

Cytokine Production

The effective concentration (EC50) for inducing IL-5 and IL-13 production varies among different cell types:

Cell TypeIL-5 EC50 (nM)IL-13 EC50 (nM)
Th24.5744.5
Tc22.687.33
ILC2843.20

These findings indicate that hNmU-25 has distinct effects on different types of lymphocytes, suggesting a tailored role in immune regulation .

Case Studies

Case Study: Asthma Patients
In a study comparing healthy individuals with asthma patients, it was observed that asthma patients exhibited significantly higher levels of hNmU-25 in their airways. This correlation suggests that hNmU-25 may play an exacerbating role in asthma pathophysiology by enhancing type 2 inflammatory responses .

Case Study: Cancer Research
Research has also indicated that hNmU-25 is overexpressed in non-small cell lung cancer (NSCLC). Its interaction with specific receptors has been linked to increased cell proliferation and mobility, highlighting its potential role in tumorigenesis .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing Neuromedin U-25 (NMU-25) receptor binding in human cardiovascular tissues?

  • Methodology : Use saturation-binding assays with radiolabeled [¹²⁵I]-NMU-25 to determine dissociation constants (KD), receptor density (Bmax), and Hill coefficients (nH). Validate binding specificity via competition assays with unlabeled NMU-25 and structurally unrelated peptides. Employ software like EBDA and LIGAND for nonlinear regression analysis .
  • Key Findings : In human coronary artery, NMU-25 exhibits sub-nanomolar affinity (KD = 0.11 nM) and high receptor density (Bmax = 15.8 fmol/mg protein) compared to the left ventricle (KD = 0.26 nM; Bmax = 8.2 fmol/mg protein) .

Q. How can researchers distinguish between NMU receptor subtypes (NMU1 vs. NMU2) in human tissues?

  • Methodology : Use quantitative RT-PCR to measure mRNA levels of NMU1 and NMU2. NMU1 predominates in cardiovascular tissues (e.g., coronary artery, left ventricle), while NMU2 is rarely detected. Confirm protein localization via dual-labeling fluorescent immunohistochemistry with markers like smooth muscle α-actin (vascular smooth muscle) and von Willebrand factor (endothelial cells) .
  • Key Findings : NMU1 co-localizes with vascular smooth muscle cells in coronary arteries and saphenous veins, suggesting its role in vasoconstriction .

Q. What functional assays are suitable for assessing NMU-25-induced vasoconstriction in human vessels?

  • Methodology : Perform isometric tension recordings on isolated arterial/venous rings (e.g., coronary artery, saphenous vein). Pre-contract tissues with KCl or phenylephrine, then apply cumulative NMU-25 concentrations (4 pM–2 nM). Calculate potency (pD2) and efficacy (Emax as % KCl response) .
  • Key Findings : NMU-25 causes endothelial-independent vasoconstriction with pD2 values of 8.6 (coronary artery) and 8.2 (saphenous vein) .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding NMU-25's role in metabolic disorders like obesity?

  • Methodology : Compare functional responses of wild-type NMU-25 and its Arg165Trp variant in vascular assays. Use radioligand competition studies to confirm the variant’s inability to bind NMU receptors. Correlate clinical data (e.g., plasma NMU-25 levels in obese patients) with in vitro findings .
  • Key Findings : The Arg165Trp variant fails to compete for [¹²⁵I]-NMU-25 binding and lacks vasoconstrictor activity, linking this mutation to early-onset obesity .

Q. What techniques resolve co-localization challenges between NMU-25 and neuromedin S (NMS) in human tissues?

  • Methodology : Separate peptides via reverse-phase HPLC followed by radioimmunoassay (RIA). Validate retention times using synthetic NMU-25 and NMS standards. In tissues like the left ventricle, both peptides may co-elute due to sequence similarity, requiring mass spectrometry for definitive identification .
  • Key Findings : NMU-25 and NMS coexist in the human left ventricle but not in saphenous vein, suggesting tissue-specific processing .

Q. How can researchers investigate NMU-25's pathophysiological role in cardiovascular diseases like dilated cardiomyopathy?

  • Methodology : Quantify NMU-25 precursor mRNA in diseased vs. healthy tissues using qRT-PCR. Correlate receptor density (via autoradiography) with functional responses in disease models. Assess NMU-25-LI (like immunoreactivity) in plasma and epicardial adipose tissue .
  • Key Findings : NMU-25 precursor mRNA is upregulated in failing left ventricles of patients with ischemic heart disease, implicating NMU-25 in pathological remodeling .

Methodological Considerations

Q. What controls are essential for validating NMU-25 receptor binding studies?

  • Include tissue sections pre-treated with excess unlabeled NMU-25 to confirm displaceable binding. Use negative controls (e.g., NMU receptor-knockout tissues) and validate antisera specificity via Western blotting .

Q. How should researchers standardize NMU-25 functional assays across vascular beds?

  • Normalize contraction responses to KCl-induced maxima (e.g., 60 mM KCl). Account for endothelial integrity by comparing responses in intact vs. denuded vessels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.